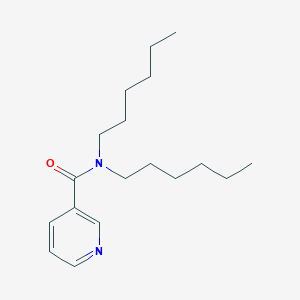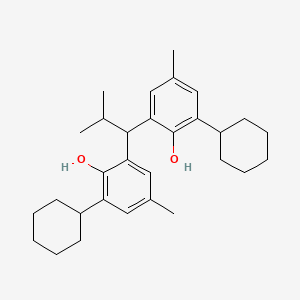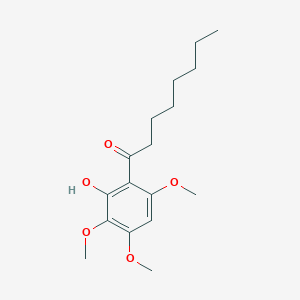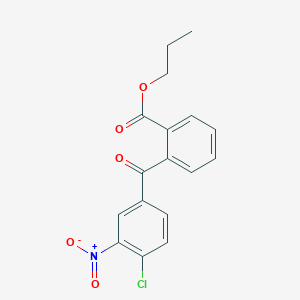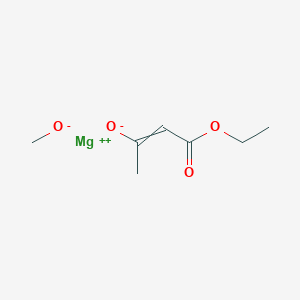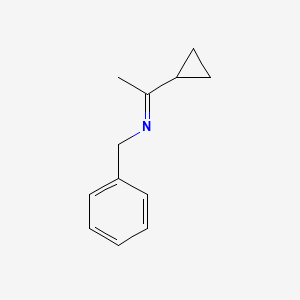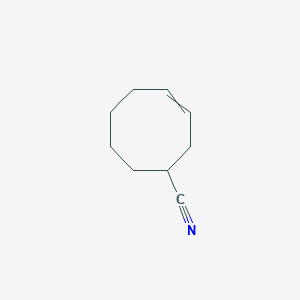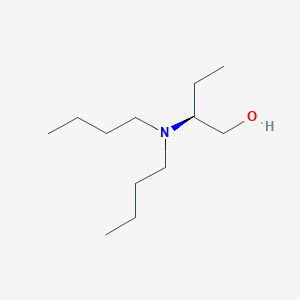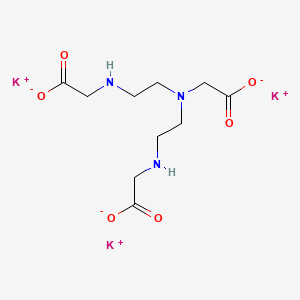
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt typically involves the reaction of diethylenetriamine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
科学研究应用
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.
Medicine: Utilized in diagnostic imaging and as a treatment for metal poisoning due to its ability to bind and remove metal ions from the body.
Industry: Applied in water treatment processes to remove heavy metals and in the formulation of cleaning agents
作用机制
The mechanism of action of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxyl and amino groups present in the molecule, which act as binding sites for the metal ions .
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Used for similar purposes but has a different molecular structure
Uniqueness
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt is unique due to its high affinity for metal ions and its stability in various chemical environments. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
属性
CAS 编号 |
152007-82-4 |
|---|---|
分子式 |
C10H16K3N3O6 |
分子量 |
391.55 g/mol |
IUPAC 名称 |
tripotassium;2-[2-[carboxylatomethyl-[2-(carboxylatomethylamino)ethyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3K/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI 键 |
WLYKRWONZKEJRU-UHFFFAOYSA-K |
规范 SMILES |
C(CN(CCNCC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
